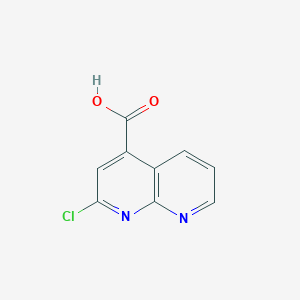

2-Chloro-1,8-naphthyridine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

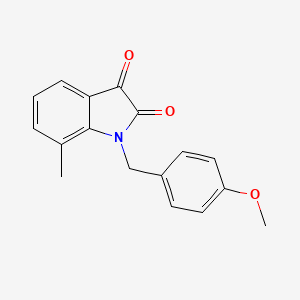

2-Chloro-1,8-naphthyridine-4-carboxylic acid (CNCA) is a heterocyclic organic compound that has been extensively studied for its potential applications in various scientific fields. CNCA is a derivative of naphthyridine and is known for its unique chemical properties, making it an attractive candidate for research in various scientific disciplines.

Scientific Research Applications

Ligand Component in Metal Complexes

2-Chloro-1,8-naphthyridine-4-carboxylic acid, as part of the 4-carboxy-1,8-naphthyrid-2-yl moiety, is valuable in metal complexation. It promotes lower energy electronic absorption in metal complexes and serves as a tether for anchoring the ligand to semiconductor surfaces. This is achieved through Pfitzinger-type chemistry, involving the condensation of synthon [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester with 2-acetylazaaromatic species (Zong, Zhou, & Thummel, 2008).

Supramolecular Architecture

In the realm of supramolecular chemistry, this compound contributes to the formation of binary supramolecular organic salts. These are constructed from 2-aminoheterocyclic compounds and carboxylic acid derivatives through strong and weak non-covalent interactions, leading to organized structures and unusual magnetic properties (Jin et al., 2011).

Photosensitizers in Dye-Sensitized Solar Cells

This compound plays a role in the development of photosensitizers for dye-sensitized solar cells. The complexation of ligands containing the 1,8-naphthyridyl moiety with Ru(II) and NaNCS, followed by hydrolysis, yields carboxylic acid dyes. These dyes demonstrate improved absorption in the red spectrum, beneficial for photovoltaic applications (Kukrek et al., 2006).

Bridging Ligands in Ru(II) Complexes

1,8-Naphthyridine derivatives, such as this compound, are used to construct bridging ligands for Ru(II) complexes. This application utilizes Stille coupling or Friedlander condensation methodologies, leading to new bidentate and tridentate ligands. These ligands and their complexes display varied properties depending on their structure and the degree of communication between metal centers (Singh & Thummel, 2009).

Synthesis of Antimicrobial Agents

This compound derivatives have been synthesized and investigated for their antimicrobial activity. Certain derivatives exhibited broad-spectrum antimicrobial effects against various Gram-positive, Gram-negative bacteria, and fungi, with particular effectiveness against Staphylococcus and Bacillus species. These findings indicate the potential of these compounds as novel anti-infective agents (Gurjar et al., 2020).

Mechanism of Action

Target of Action

It is known that naphthyridines, a class of compounds to which 2-chloro-1,8-naphthyridine-4-carboxylic acid belongs, have diverse biological activities . For instance, Gemifloxacin, a compound containing a 1,8-naphthyridine core, is used for the treatment of bacterial infections .

Mode of Action

It’s worth noting that some naphthyridine derivatives, such as nalidixic acid, act by binding strongly, but reversibly, to dna, interfering with the synthesis of rna and, consequently, with protein synthesis .

Biochemical Pathways

Naphthyridines are known to have wide applicability in medicinal chemistry and materials science .

Result of Action

Naphthyridines are known to exhibit a variety of biological activities .

properties

IUPAC Name |

2-chloro-1,8-naphthyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-7-4-6(9(13)14)5-2-1-3-11-8(5)12-7/h1-4H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHAMIRFTVFGRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2683840.png)

![N-(2-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2683844.png)

![5,6-Dimethyl-2-[2-oxo-2-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]ethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2683845.png)

![4-[(3-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2683850.png)

(prop-2-yn-1-yl)amine](/img/structure/B2683853.png)

![(E)-methyl 2-(6-ethyl-2-((4-tosylbutanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2683861.png)